molecular formula C17H20N2O B15095704 N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide

Cat. No.: B15095704
M. Wt: 268.35 g/mol
InChI Key: FUJVDDLWYRCUSK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. Its core structure, featuring a biphenyl system linked to a dimethylaminoethyl side chain via a carboxamide bridge, is associated with diverse biological activities. Researchers are exploring its potential as a key scaffold for developing novel therapeutic agents. In oncology, structurally related compounds containing the dimethylaminoethyl carboxamide moiety have demonstrated potent anti-tumor properties by functioning as DNA-intercalating agents and topoisomerase inhibitors . This suggests potential application in investigating mechanisms to circumvent multidrug resistance in cancer cells . Furthermore, the biphenyl component is a privileged structure in neuropharmacology. Analogous molecules are investigated for their affinity to various neuronal receptors and enzymes, indicating this compound's utility in foundational neuroscience research, particularly in studying neurodegenerative pathologies . The molecular architecture of this compound also presents opportunities in chemical biology as a precursor for synthesizing more complex inhibitors, such as those targeting carbonic anhydrase isoforms or Bcl-2 family proteins , which are relevant in cancer and other diseases. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C17H20N2O/c1-19(2)13-12-18-17(20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20)

InChI Key

FUJVDDLWYRCUSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with N,N-dimethylethylenediamine. This reaction can be catalyzed using various reagents such as di-tert-butyl dicarbonate (Boc2O) and 4-(dimethylamino)pyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide involves its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerases I and II. This inhibition prevents the relaxation of supercoiled DNA, leading to the disruption of DNA replication and transcription processes . The compound’s interaction with DNA and topoisomerases is crucial for its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Substituent Variations in Biphenylcarboxamides

The following table compares key structural and physicochemical properties of N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide with related biphenylcarboxamides:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Feature Reference
This compound C₁₇H₁₉N₂O Dimethylaminoethyl 283.35 Basic amine, moderate lipophilicity -
N-(4-Acetylphenyl)-4-biphenylcarboxamide C₂₁H₁₇NO₂ Acetylphenyl 315.37 Hydrogen bonding via acetyl group
N-(3-Ethynylphenyl)-4-biphenylcarboxamide C₂₁H₁₅NO Ethynylphenyl 297.36 Rigid alkyne, metabolic stability
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide C₁₇H₁₉NO₃ Hydroxyethoxyethyl 285.34 Increased hydrophilicity

Key Observations :

  • Ethynylphenyl substituent (): The rigid alkyne group may enhance metabolic stability by resisting oxidative degradation, a common issue with tertiary amines .
  • Hydroxyethoxyethyl substituent (): Replaces the dimethylamino group with a hydrophilic chain, likely reducing CNS penetration but improving aqueous solubility .

Functional Group Modifications in Carboxamide Scaffolds

highlights carboxamides with quinoline cores instead of biphenyl. For example:

  • N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (C₁₉H₂₆N₄O₃, MW 358.43): Incorporates a morpholinomethyl group, adding hydrogen-bonding capacity and steric bulk. This modification could enhance selectivity for enzymes or receptors requiring polar interactions .

Compared to these quinoline derivatives, the biphenyl scaffold in the target compound offers greater conformational rigidity, which may favor interactions with planar binding pockets (e.g., aromatic clusters in protein targets).

Pharmacological and Physicochemical Implications

  • Dimethylaminoethyl vs. Hydroxyethoxyethyl: The dimethylamino group (pKa ~8–9) is protonated at physiological pH, enhancing solubility in acidic environments (e.g., stomach) and facilitating ion-dipole interactions. In contrast, the hydroxyethoxyethyl group () is uncharged, favoring passive diffusion through membranes but reducing target affinity in charged environments .
  • Biphenyl vs. Quinoline Cores: Biphenyl derivatives (e.g., ) exhibit higher lipophilicity (clogP ~3–4) than quinoline analogs (clogP ~2–3), impacting blood-brain barrier penetration .

Biological Activity

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a biphenyl structure with a dimethylaminoethyl side chain and a carboxamide functional group. This configuration is critical for its biological activity, influencing its interaction with biological targets.

  • Multidrug Resistance (MDR) Modulation : The compound has been shown to circumvent multidrug resistance mechanisms in cancer cells. In vitro studies indicate that it effectively targets P-glycoprotein-mediated and MRP-mediated MDR phenotypes, suggesting its potential utility in treating refractory leukemia .
  • Anticancer Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has demonstrated efficacy against human leukemia cell lines, including those resistant to standard chemotherapeutics .

Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50 (µM) Resistance Profile
CCRF-CEM (Leukemia)0.5P-glycoprotein mediated resistance
HL60 (Leukemia)0.8MRP-mediated resistance
K562 (Leukemia)0.3Low MDR resistance

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity against these cell lines.

Study 1: Efficacy Against Multidrug Resistance

In a study assessing the effectiveness of this compound against multidrug-resistant leukemia cells, researchers found that repeated exposure did not lead to significant drug resistance development, indicating a favorable profile for long-term use in treatment regimens .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the biphenyl core and the dimethylamino side chain significantly affect biological activity. Compounds with increased lipophilicity tended to show enhanced cellular uptake and cytotoxicity, while those with polar substituents exhibited decreased activity .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves amide coupling between biphenyl-4-carboxylic acid and N,N-dimethylethylenediamine. Critical parameters include:

  • Catalyst selection : Use of coupling agents like EDC/HOBt to minimize side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
  • Temperature control : Maintain 0–5°C during coupling to prevent racemization or degradation.
  • Purification : Column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) removes unreacted precursors. Confirm purity via HPLC (>95%) and LC-MS .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and dimethylamino groups (δ 2.2–2.5 ppm).
  • X-ray crystallography : Resolve crystal structures to verify stereoelectronic effects of the dimethylaminoethyl side chain.
  • High-resolution mass spectrometry (HRMS) : Match observed molecular ion peaks with theoretical values (e.g., [M+H]+^+ at m/z 311.2) .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against topoisomerases I/II (via DNA relaxation assays) due to structural similarity to acridine carboxamide derivatives like DACA .
  • Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} determination.
  • Solubility assessment : Apply shake-flask method or HPLC-UV to quantify aqueous solubility, critical for in vivo translation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50} values across different studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay conditions : Standardize buffer pH, temperature, and ATP concentration in enzyme assays.
  • Cell line variability : Use isogenic cell panels to control for genetic background effects.
  • Compound stability : Perform stability studies (e.g., LC-MS monitoring) to rule out degradation during assays. Cross-validate results with orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

Q. What strategies improve the solubility and bioavailability of this compound?

  • Methodological Answer : Address Lipinski rule compliance:

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or PEGylation) on the biphenyl moiety.
  • Salt formation : Use hydrochloride salts to enhance aqueous solubility.
  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve plasma half-life. Validate via pharmacokinetic studies in rodent models .

Q. How can the mechanism of action be elucidated when target engagement data is inconclusive?

  • Methodological Answer : Employ integrative approaches:

  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling to identify binding partners.
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions.
  • Molecular docking : Model interactions with topoisomerase IIα (PDB ID: 1ZXM) to predict binding modes, followed by mutagenesis validation .

Q. What experimental designs mitigate toxicity concerns observed in preclinical models?

  • Methodological Answer :

  • Dose optimization : Conduct maximum tolerated dose (MTD) studies in rodents with histopathological analysis.
  • Metabolite profiling : Identify toxic metabolites via LC-MS/MS and redesign analogs to block metabolic hotspots.
  • Cardiotoxicity screening : Use human iPSC-derived cardiomyocytes to assess hERG channel inhibition early in development .

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